molecular formula C22H26N4O5S B2858011 N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide CAS No. 1169951-41-0

N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide

Cat. No.: B2858011
CAS No.: 1169951-41-0
M. Wt: 458.53
InChI Key: NNVULTGUURXYBW-UHFFFAOYSA-N
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Description

N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide is a synthetic small molecule characterized by a multifunctional heterocyclic architecture. The compound features:

  • 2-Methoxyphenyl backbone: A phenyl ring substituted with a methoxy group at the ortho-position, enhancing electronic modulation and metabolic stability.
  • Furan-2-carboxamide core: A furan ring with a carboxamide group at the 2-position, a common pharmacophore in kinase inhibitors and enzyme-targeting agents.
  • Pyrazolylmethyl substituent: A 1H-pyrazole ring attached via a methylene spacer to the furan, offering additional steric bulk and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-30-20-10-8-18(32(28,29)26-13-4-2-3-5-14-26)15-19(20)24-22(27)21-9-7-17(31-21)16-25-12-6-11-23-25/h6-12,15H,2-5,13-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVULTGUURXYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Sulfonamide group : Known for various biological activities including antibacterial and enzyme inhibition.
  • Furan moiety : A five-membered aromatic ring that contributes to the compound's reactivity.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have demonstrated moderate to strong activity against these pathogens, suggesting a potential role for this compound in treating bacterial infections .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been associated with the inhibition of acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. In studies, compounds similar to this compound displayed IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory effects .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell growth and survival. Compounds with furan and pyrazole rings have been implicated in anticancer activity, making this compound a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to:

  • Interaction with P2Y receptors : These receptors play a crucial role in neurotransmission and inflammatory responses. Compounds targeting these receptors may help in managing conditions like thrombosis and inflammation .
  • Enzyme binding : The sulfonamide group enhances binding affinity to target enzymes, facilitating effective inhibition .

Case Studies

Several studies have investigated compounds structurally related to this compound:

StudyFindings
Study 1 Demonstrated antibacterial activity against Bacillus subtilis with an IC50 of 3.5 µM.
Study 2 Reported significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM across various derivatives.
Study 3 Showed potential anticancer effects through apoptosis induction in cultured cancer cell lines.

Comparison with Similar Compounds

Key Compound from : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Structural Comparison :

Feature Target Compound Compound
Sulfonamide Group Azepane-1-sulfonyl (7-membered ring) Morpholin-4-ylpyrimidinylsulfanyl (6-membered ring)
Aromatic Backbone 2-Methoxyphenyl 4-Methoxyphenyl with bromo-pyrimidine
Heterocyclic Additions Furan-pyrazolylmethyl Trimethylbenzenesulfonamide

Implications :

  • The bromo-pyrimidine moiety in introduces electron-withdrawing effects absent in the target compound, which could alter redox stability or target engagement.

Heterocyclic Carboxamide Derivatives

Key Compounds from (Patent Derivatives):

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide

Structural Comparison :

Feature Target Compound Patent Compounds ()
Carboxamide Core Furan-2-carboxamide Furan-2-carboxamide or thiophene-2-carboxamide
Substituents Pyrazolylmethyl Piperidin-4-ylideneacetamido-quinoline
Backbone Complexity Phenyl-azepane sulfonyl Quinoline-pyrimidine with tetrahydrofuran

Implications :

  • The quinoline-pyrimidine scaffold in Patent Compound 1 adds planar aromaticity, contrasting with the non-planar azepane sulfonyl group in the target compound, which may influence membrane permeability.

Discussion of Structural Variations and Bioactivity Potential

Table 1: Hypothetical Property Comparison

Compound Molecular Weight* LogP (Predicted) Key Functional Groups
Target Compound ~518 g/mol 2.8 Azepane sulfonyl, pyrazolylmethyl, furan
Compound ~640 g/mol 3.5 Morpholin-pyrimidine, bromo, trimethyl
Patent Compound 1 () ~680 g/mol 3.2 Quinoline, piperidinylidene, furan

*Calculated based on structural formulas.

Key Observations :

  • The target compound’s lower molecular weight and LogP compared to and derivatives suggest improved solubility and bioavailability.
  • The pyrazolylmethyl group in the target compound may enhance selectivity for enzymes requiring steric bulk (e.g., kinases with large hydrophobic pockets), whereas the piperidinylidene in Patent Compound 1 could favor metal-binding interactions.

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